

Crystal Structure Analysis of Ethyl Thiazole Carboxylate Analogs: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl thiazole carboxylate analogs, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][6] This technical guide provides an in-depth overview of the crystal structure analysis of ethyl thiazole carboxylate analogs, summarizing key crystallographic data, detailing experimental protocols, and illustrating relevant workflows.

Data Presentation: Crystallographic Data of Ethyl Thiazole Carboxylate Analogs

The following tables summarize representative crystallographic data for a selection of ethyl thiazole carboxylate analogs reported in the literature. This data provides insights into the molecular geometry and packing of these compounds in the solid state.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Compound 1	Compound 2	Compound 3
Empirical Formula	C ₂₁ H ₂₂ N ₂ O ₂ S	C ₁₈ H ₁₅ N ₃ O ₄ S	C ₁₄ H ₁₁ N ₃ O ₄ S
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n	P2 ₁ /n
a (Å)	-	-	20.6433(8)
b (Å)	-	-	6.9795(3)
c (Å)	-	-	20.9482(8)
α (°)	90	90	90
β (°)	-	-	112.440(1)
γ (°)	90	90	90
Volume (Å ³)	-	-	2789.67(19)
Z	-	-	8
R-factor (%)	-	-	3.44
Reference	[7]	[7]	[8]

Note: Dashes indicate data not explicitly available in the provided search results. Compound 1 is ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, Compound 2 is ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[\[7\]](#), and Compound 3 is ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate[\[8\]](#).

Table 2: Selected Bond Lengths and Angles for Thiazole Core

Bond/Angle	Typical Range (Å/°)	Observations
S–C(2)	1.71 - 1.75	-
S–C(5)	1.70 - 1.74	-
N–C(2)	1.30 - 1.34	-
N–C(4)	1.37 - 1.41	-
C(4)–C(5)	1.34 - 1.38	-
C–S–C Angle	89.0 - 90.5	The C–S–C angle in some reported analogs is approximately 89.70° to 89.94°. ^[7]

Note: This table provides typical ranges observed in thiazole derivatives. The planarity of the thiazole ring is a common feature, with some degree of electron delocalization present.^{[7][9]}

Experimental Protocols

The determination of the crystal structure of ethyl thiazole carboxylate analogs involves a multi-step process, from synthesis to data analysis.

Synthesis of Ethyl Thiazole Carboxylate Analogs

A common synthetic route for ethyl 2-aminothiazole-4-carboxylate and its derivatives is the Hantzsch thiazole synthesis.^{[5][10][11]}

General Procedure:

- A mixture of a thiourea or thioamide derivative (e.g., thiourea) and an α -haloketone (e.g., ethyl 3-bromopyruvate) is prepared in a suitable solvent, typically ethanol.^{[10][11]}
- The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).^{[10][11]}
- Upon completion of the reaction, the mixture is cooled to room temperature.

- The cooled mixture is poured into ice water to precipitate the product.[10][11]
- The resulting solid is collected by filtration, washed with water, and dried to yield the desired ethyl thiazole carboxylate analog.[10][11]

Further modifications can be introduced by reacting the initial product with various reagents to obtain a library of analogs.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

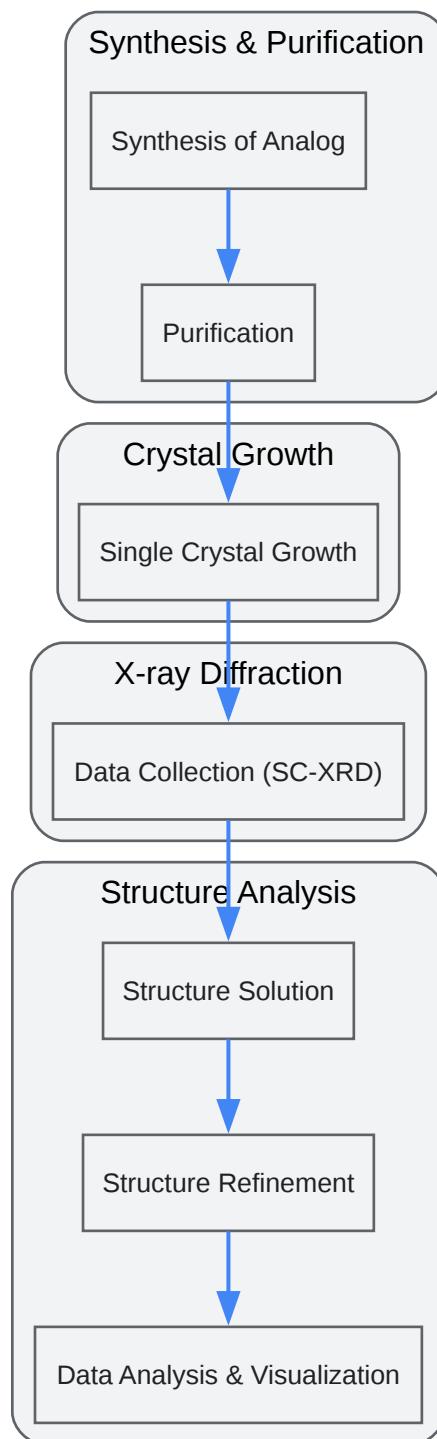
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6]

Methodology:

- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent or solvent mixture.[8][13]
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature, often low temperatures like 170 K, to minimize thermal vibrations.[8]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[6] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[6]
- Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π - π stacking, are also analyzed to understand the crystal packing.[7][14] Hirshfeld surface analysis can be employed to further investigate these interactions.[14]

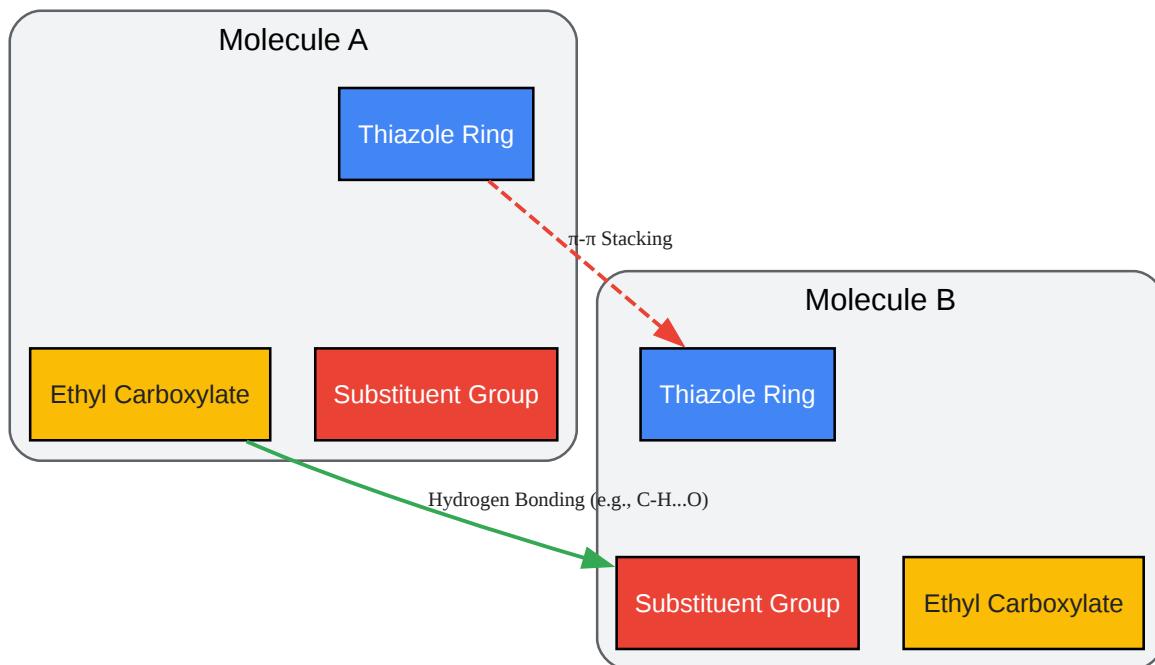
Mandatory Visualization

The following diagrams illustrate the general workflow of crystal structure analysis and a conceptual representation of intermolecular interactions in ethyl thiazole carboxylate analogs.



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Experimental workflow for crystal structure analysis.



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Conceptual diagram of intermolecular interactions.

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